molecular formula C21H32N2O3 B14798176 4,4-Dimethyl-1,2-di(4-morpholinyl)-1-phenyl-3-pentanone CAS No. 7400-52-4

4,4-Dimethyl-1,2-di(4-morpholinyl)-1-phenyl-3-pentanone

Cat. No.: B14798176
CAS No.: 7400-52-4
M. Wt: 360.5 g/mol
InChI Key: QZUIQRACPQHJJM-UHFFFAOYSA-N
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Description

4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one is an organic compound with the molecular formula C24H32N2O2 It is characterized by the presence of two morpholine rings, a phenyl group, and a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pentanone Backbone: The initial step involves the preparation of the pentanone backbone through aldol condensation or other carbon-carbon bond-forming reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of Morpholine Rings: The morpholine rings are attached through nucleophilic substitution reactions, where morpholine acts as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. These methods often include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The morpholine rings can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogenated compounds (e.g., alkyl halides)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-1,2-di(morpholin-4-yl)-1-phenylbutan-3-one
  • 4,4-dimethyl-1,2-di(piperidin-4-yl)-1-phenylpentan-3-one

Uniqueness

4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one is unique due to the presence of two morpholine rings, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications.

Properties

CAS No.

7400-52-4

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one

InChI

InChI=1S/C21H32N2O3/c1-21(2,3)20(24)19(23-11-15-26-16-12-23)18(17-7-5-4-6-8-17)22-9-13-25-14-10-22/h4-8,18-19H,9-16H2,1-3H3

InChI Key

QZUIQRACPQHJJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C(C1=CC=CC=C1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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